molecular formula C23H22ClN3O4 B2656254 1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-90-5

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2656254
CAS RN: 899971-90-5
M. Wt: 439.9
InChI Key: OVZMTMRKPMIASY-UHFFFAOYSA-N
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Description

The compound “1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is an organic compound . It is a solid compound with a colorless or light yellow color . It is widely used in organic synthesis reactions, often used as an intermediate . It can be used to synthesize compounds containing a benzo dioxole cyclopentane structure, which are easy to undergo substitution reactions and catalytic reactions . In addition, it can also be used as a raw material in the fields of drug synthesis, fragrances, and coatings .


Synthesis Analysis

The synthesis method of this compound is relatively simple . A common method is to esterify benzo dioxole cyclopentane with acetic anhydride in the presence of an appropriate catalyst . The control of reaction temperature and reaction time can regulate the yield and purity .


Molecular Structure Analysis

The molecular structure of this compound is complex and contains several functional groups . The structure of the compound has been determined using single crystal X-ray diffraction technique .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo asymmetric reduction under certain conditions . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm . For these operating conditions, it was estimated that the product could be obtained with 94% enantiomeric excess (ee) and 95% conversion rate (cr) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C16H21NO3 and molecular weight 275.3428 g/mol . It is a solid compound with a colorless or light yellow color .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it a potential candidate for cancer research. Researchers have explored its effects on different cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Flavouring Agent

Although not naturally occurring, this compound has been synthesized and proposed as a flavouring substance for specific food categories. It is not intended for use in beverages . Understanding its sensory properties and safety profile is crucial for its application in the food industry.

Indole Derivatives

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone belongs to a series of indole derivatives. These compounds have shown promise in cancer research, and their synthesis via Pd-catalyzed C-N cross-coupling has been explored . Investigating their biological activities and potential therapeutic applications is ongoing.

Chalcones

The compound’s structure resembles chalcones, specifically (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one. Chalcones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects . Further studies could explore the pharmacological potential of this compound within the chalcone family.

Spiro Compounds

The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin] moiety in this compound contributes to its unique structure. Spiro compounds often possess interesting biological properties and are used as scaffolds in drug discovery . Investigating the pharmacophore features of this spiro system could reveal novel drug candidates.

Heteroaryl Moieties

The compound contains fused heteroaryl moieties, which can influence its biological activity. Researchers have designed and synthesized related compounds with various heteroaryl substitutions, aiming to enhance their antiproliferative effects against cancer cells . Exploring the impact of different heteroaryl groups on biological interactions is essential.

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-14(28)26-8-6-23(7-9-26)27-19(17-11-16(24)3-5-20(17)31-23)12-18(25-27)15-2-4-21-22(10-15)30-13-29-21/h2-5,10-11,19H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMTMRKPMIASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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